molecular formula C17H23N3O5S B056104 Karnamicin C2 CAS No. 122535-55-1

Karnamicin C2

Número de catálogo: B056104
Número CAS: 122535-55-1
Peso molecular: 381.4 g/mol
Clave InChI: WXKARMGCWFVAPW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Karnamicin C2 is a macrolide antibiotic compound of significant interest in microbiological and pharmacological research. Its primary mechanism of action involves the selective inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby preventing peptide bond formation and exhibiting potent bacteriostatic activity against a spectrum of Gram-positive pathogens. Researchers utilize Karnamicin C2 as a critical tool for investigating bacterial resistance mechanisms, particularly in the context of macrolide antibiotics, and for exploring the structure-activity relationships (SAR) of novel antibiotic derivatives. Its application extends to in vitro assays for determining minimum inhibitory concentrations (MICs), studying bacterial ribosome function, and serving as a reference standard in analytical chemistry. This high-purity compound is essential for advancing our understanding of infectious disease management and contributing to the development of next-generation antimicrobial agents. For Research Use Only.

Propiedades

Número CAS

122535-55-1

Fórmula molecular

C17H23N3O5S

Peso molecular

381.4 g/mol

Nombre IUPAC

3-hydroxy-6-[2-(5-hydroxy-4-methylpentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide

InChI

InChI=1S/C17H23N3O5S/c1-9(7-21)5-4-6-11-19-10(8-26-11)12-15(24-2)16(25-3)14(22)13(20-12)17(18)23/h8-9,21-22H,4-7H2,1-3H3,(H2,18,23)

Clave InChI

WXKARMGCWFVAPW-UHFFFAOYSA-N

SMILES

CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)CO

SMILES canónico

CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)CO

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Comparison of Karnamicin C2 with E-Series Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features ACE IC₅₀ (μM) Source Organism
Karnamicin C2 C₁₇H₂₃N₃O₅S 381.45 Hydroxyl-pyridine, thiazole, methoxy Not reported Lechevalieria rhizosphaerae
Karnamicin E1 Not provided Not provided Additional hydroxyl group 0.24 Lechevalieria rhizosphaerae
Karnamicin E6 Not provided Not provided Varied methoxy substitution 5.81 Lechevalieria rhizosphaerae

Note: Structural data for E1-E6 are inferred from , which emphasizes regioselective hydroxylation and methylation as key biosynthetic steps.

Functional Analogs: ACE Inhibitors

Clinically used ACE inhibitors like captopril (IC₅₀ ~20 nM) and enalapril (IC₅₀ ~1 nM) are smaller synthetic molecules with sulfhydryl or carboxylate zinc-binding groups . In contrast, Karnamicins exhibit moderate ACE inhibition (μM range) but may offer improved safety due to their natural origin and structural complexity .

Thiazole-Pyridine Hybrids in Clinical Use

Karnamicin C2’s thiazole-pyridine scaffold is shared with pharmaceuticals like brompheniramine (antihistamine) and ixabepilone (anticancer agent) . However, these compounds lack ACE inhibitory activity, underscoring Karnamicin C2’s unique functional versatility.

Table 2: Structural Comparison with Non-ACE Inhibitors

Compound Molecular Formula Key Functional Groups Primary Use
Karnamicin C2 C₁₇H₂₃N₃O₅S Hydroxyl-pyridine, thiazole ACE inhibition
Brompheniramine C₁₆H₁₉BrN₂ Benzylamine, pyridine Antihistamine
Ixabepilone C₂₇H₄₂N₂O₄S Epothilone analog, thiazole Chemotherapy

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of Karnamicin C2?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm bond connectivity and stereochemistry. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) validates molecular weight and fragmentation patterns. Pair with X-ray crystallography for absolute configuration verification. For purity assessment, employ reverse-phase HPLC with a C18 column and UV detection at 254 nm, comparing retention times to reference standards. Ensure reproducibility by triplicate runs under controlled conditions .

Q. What in vitro assays are optimal for evaluating the antimicrobial activity of Karnamicin C2?

  • Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) against Gram-positive and Gram-negative bacterial panels. Include cytotoxicity assessments via mammalian cell lines (e.g., HEK-293) using MTT or resazurin-based viability assays. Normalize results to positive controls (e.g., vancomycin) and solvent controls. Replicate experiments three times, with statistical analysis via one-way ANOVA to confirm significance (p < 0.05) .

Q. How can researchers validate the stability of Karnamicin C2 under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies by incubating Karnamicin C2 in buffers (pH 4–9) at 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC-UV and LC-MS. Use kinetic modeling (Arrhenius equation) to extrapolate shelf life. Compare results to ICH Q1A guidelines for small-molecule pharmaceuticals .

Advanced Research Questions

Q. How should experimental designs address contradictory data on Karnamicin C2’s mechanism of action across studies?

  • Methodological Answer : Apply a multi-modal approach:

  • Replication : Repeat prior assays (e.g., protein binding studies) under standardized conditions (temperature, buffer, cell lines).
  • Orthogonal assays : Combine surface plasmon resonance (SPR) for binding kinetics with CRISPR-Cas9 gene knockout models to isolate target pathways.
  • Meta-analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., solvent differences, assay sensitivity).
  • Collaborative verification : Share samples with independent labs for blinded validation .

Q. What statistical frameworks are suitable for analyzing dose-response heterogeneity in Karnamicin C2’s efficacy across bacterial strains?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. For strain-specific variability, apply mixed-effects modeling with random intercepts for bacterial species. Validate assumptions via residual plots and Akaike information criterion (AIC). If outliers persist, employ non-parametric methods (e.g., Kruskal-Wallis with Dunn’s post-hoc test). Report 95% confidence intervals and effect sizes .

Q. How can researchers optimize the synthetic yield of Karnamicin C2 using design of experiments (DOE)?

  • Methodological Answer : Implement a Box-Behnken design to evaluate critical factors (e.g., reaction temperature, catalyst loading, solvent polarity). Set response variables as yield (%) and purity (HPLC area %). Analyze via response surface methodology (RSM) to identify optimal conditions. Confirm robustness with three confirmation runs. Include sensitivity analysis to assess parameter interactions .

Q. What strategies mitigate off-target effects when studying Karnamicin C2 in complex biological systems?

  • Methodological Answer :

  • Proteome-wide profiling : Use thermal proteome profiling (TPP) to identify non-target protein interactions.
  • Transcriptomic analysis : Perform RNA-seq on treated vs. untreated cells to detect dysregulated pathways.
  • Chemical proteomics : Employ activity-based protein profiling (ABPP) with Karnamicin C2-derived probes.
  • In silico docking : Cross-validate findings with molecular dynamics simulations to predict binding promiscuity .

Methodological Considerations for Data Integrity

  • Literature Review Integration : Use systematic reviews (PRISMA framework) to map existing knowledge gaps. Annotate contradictions using a matrix of study parameters (e.g., assay type, strain variability) .
  • Reproducibility Protocols : Pre-register experimental designs on platforms like Open Science Framework. Share raw data (HPLC chromatograms, NMR spectra) in public repositories (e.g., Zenodo) with FAIR principles .
  • Ethical Data Presentation : Avoid selective reporting by disclosing all replicates, including failed experiments, in supplementary materials. Use tools like GRAPHpad Prism for transparent data visualization .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.